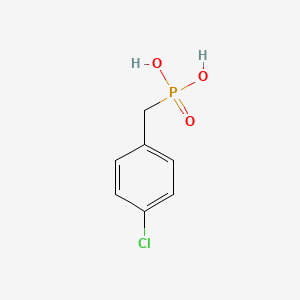

(4-Chloro-benzyl)-phosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFQPHCXKFJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395169 | |

| Record name | (4-Chloro-benzyl)-phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39225-05-3 | |

| Record name | (4-Chloro-benzyl)-phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Synthesis Strategies for 4 Chloro Benzyl Phosphonic Acid and Its Precursors

Classical Approaches to Phosphonic Acid Synthesis

Traditional methods for synthesizing phosphonic acids, including (4-Chloro-benzyl)-phosphonic acid, have long relied on robust and well-understood reactions. These approaches typically involve the formation of a phosphonate (B1237965) ester intermediate, which is then hydrolyzed to yield the desired acid.

Arbuzov Reaction Variants for Phosphonate Ester Precursors

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters. organic-chemistry.orgwikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, in this case, 4-chlorobenzyl chloride, to form a dialkyl (4-chlorobenzyl)phosphonate. organic-chemistry.orgwikipedia.orgyoutube.com The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the electrophilic benzyl (B1604629) chloride, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequent dealkylation by the displaced chloride anion yields the final phosphonate ester. wikipedia.org

The choice of trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) can influence the reaction conditions and the subsequent dealkylation step. youtube.com For instance, the reaction of 4-chlorobenzyl chloride with triethyl phosphite produces diethyl (4-chlorobenzyl)phosphonate. sigmaaldrich.com While the classical Arbuzov reaction is typically performed thermally, variations exist, including those catalyzed by Lewis acids. nih.gov

Table 1: Examples of Arbuzov Reaction for Phosphonate Ester Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 4-Chlorobenzyl chloride | Triethyl phosphite | Diethyl (4-chlorobenzyl)phosphonate | Thermal | sigmaaldrich.com |

| Alkyl halide | Trialkyl phosphite | Dialkyl alkylphosphonate | Lewis Acid | nih.gov |

| 4-Substituted α-bromo acetophenones | Phosphites | - | - | nih.gov |

Hydrolysis and Demethylation Techniques for Conversion to Phosphonic Acid

Once the phosphonate ester, such as diethyl (4-chlorobenzyl)phosphonate, is synthesized, the final step is the cleavage of the ester groups to yield this compound. This can be accomplished through several methods, with acidic hydrolysis being a common choice. nih.govbeilstein-journals.org Refluxing the phosphonate ester with a strong acid like concentrated hydrochloric acid effectively removes the alkyl groups. beilstein-journals.org

Alternatively, dealkylation can be achieved using silyl (B83357) halides, a method often referred to as the McKenna reaction. beilstein-journals.org Reagents like bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI) are effective for this transformation. tandfonline.comgoogle.com The reaction with TMSBr, for example, proceeds by selectively cleaving the methyl or ethyl esters. google.com Another approach involves the use of sodium ethanethiolate for the demethylation of dimethyl phosphonate esters, which can be particularly useful when trying to avoid certain side reactions. tandfonline.comnih.govnih.gov

The choice of hydrolysis or dealkylation method can depend on the specific ester groups present and the desired reaction conditions. For instance, the hydrolysis of phosphonates can be influenced by steric hindrance of the alkyl groups. mdpi.com

Modern and Green Chemical Synthesis Routes

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic systems, solvent-free conditions, and alternative energy sources for the synthesis of this compound and its precursors.

Catalytic Phosphorylation Methods

Catalytic approaches to forming the C-P bond offer a more efficient alternative to traditional stoichiometric reactions. Transition metal-catalyzed cross-coupling reactions, such as the Hirao reaction, can be used to synthesize aryl and benzyl phosphonates. mdpi.com These reactions typically involve a palladium or nickel catalyst to couple an aryl or benzyl halide with a dialkyl phosphite. mdpi.com

Furthermore, rhodium(I) complexes with N-heterocyclic carbene ligands have been shown to be effective catalysts for the hydrodechlorination of benzyl chloride, a key starting material. nih.gov Additionally, bifunctional catalysts, such as those containing an imidazole (B134444) moiety, have been developed for the phosphorylation of alcohols, showcasing the potential for catalytic routes in organophosphorus chemistry. rsc.org

Solvent-Free and Environmentally Benign Synthetic Protocols

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and environmental impact. rsc.org Several methods for the synthesis of organophosphorus compounds have been adapted to solvent-free conditions. For example, the reaction of disulfides with diarylphosphine oxides can be carried out by heating at 50°C for a short duration or by stirring at room temperature, often resulting in nearly quantitative yields without the need for a solvent. nih.gov The preparation of 1-alkoxymethylphosphonium chlorides has also been achieved efficiently under solvent-free conditions. researchgate.net

Microwave-Assisted and Photochemical Synthesis

The use of alternative energy sources like microwave irradiation and light can significantly accelerate reaction times and improve yields. Microwave-assisted synthesis has been successfully applied to the Hirao reaction for the preparation of aryl phosphonates and to the Kabachnik-Fields reaction for synthesizing α-aminophosphonates. mdpi.comnih.gov Microwave heating has also been used in the dealkylation of phosphonate esters, sometimes in conjunction with reagents like bromotrimethylsilane. tandfonline.commdpi.comtandfonline.com

Photochemical methods offer another mild and efficient route. A UV-induced photo-Arbuzov reaction has been developed for the C-P bond formation between aryl halides and trimethyl phosphite, proceeding under mild conditions without the need for a catalyst. rsc.org Photoredox catalysis, in combination with zirconocene, has also been employed for the reductive homocoupling of benzyl chlorides, demonstrating the potential of light-driven reactions in this area. chemrxiv.org

Table 2: Modern Synthetic Approaches

| Method | Key Features | Example Application | Reference |

| Catalytic Phosphorylation | Transition metal catalysts (Pd, Ni, Rh) | Hirao reaction for aryl phosphonates | mdpi.com |

| Solvent-Free Synthesis | Reduced waste, environmentally benign | Reaction of disulfides with diarylphosphine oxides | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Hirao and Kabachnik-Fields reactions | mdpi.comnih.gov |

| Photochemical Synthesis | Mild conditions, catalyst-free options | UV-induced photo-Arbuzov reaction | rsc.org |

Functionalization of the Benzyl Moiety During Synthesis

The introduction and strategic placement of the chloro-substituent on the benzyl ring are critical aspects of the synthesis of this compound. This can be achieved either by starting with a pre-chlorinated building block or by functionalizing the aromatic ring at a later stage.

Strategies for Introducing the Chloro-substituent

The most direct and widely employed method for synthesizing this compound and its ester precursors is the Michaelis-Arbuzov reaction . This reaction typically involves the treatment of a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride or bromide, with a trialkyl phosphite, for instance, triethyl phosphite. mdpi.comnih.gov This reaction proceeds via a nucleophilic attack of the phosphorus atom on the benzylic carbon, leading to the formation of a phosphonium intermediate, which then rearranges to the stable dialkyl (4-chlorobenzyl)phosphonate. mdpi.comnih.gov A Chinese patent describes a production process for o-chlorobenzyl dimethyl phosphonate using o-chlorobenzyl chloride and trimethyl phosphite, illustrating the industrial applicability of this method. rsc.org The subsequent hydrolysis of the resulting phosphonate ester, commonly achieved by heating with a strong acid like hydrochloric acid, yields the final this compound. nih.gov

An alternative strategy involves the direct chlorination of a benzylphosphonate precursor , such as diethyl benzylphosphonate. This approach falls under the category of electrophilic aromatic substitution. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), often in the presence of a Lewis acid catalyst, can be employed to introduce a chlorine atom onto the benzene (B151609) ring. organic-chemistry.orgnih.gov The directing effects of the phosphonate group on the aromatic ring will influence the position of chlorination. While this method offers an alternative route, controlling the regioselectivity to favor the para-position is a key consideration.

A less common but viable approach is the benzylation of a phosphonic acid derivative . This can involve the reaction of a phosphonic acid with a benzylating agent like benzyl trichloroacetimidate (B1259523) under neutral or slightly acidic conditions. beilstein-journals.org To obtain the desired product, a 4-chlorobenzyl trichloroacetimidate would be required.

Below is a table summarizing the key reactions for introducing the chloro-substituent:

| Reaction Name/Type | Starting Materials | Reagents | Product | Key Features |

| Michaelis-Arbuzov Reaction | 4-Chlorobenzyl halide, Trialkyl phosphite | Heat | Diethyl (4-chlorobenzyl)phosphonate | Direct, high-yielding, and widely used. |

| Electrophilic Aromatic Chlorination | Diethyl benzylphosphonate | NCS or SO2Cl2, Lewis acid (optional) | Diethyl (chlorobenzyl)phosphonate (isomer mixture) | Introduces chlorine onto the aromatic ring; regioselectivity can be a challenge. |

| Benzylation | Phosphonic acid | 4-Chlorobenzyl trichloroacetimidate | (4-Chlorobenzyl)phosphonic acid | Milder conditions compared to Michaelis-Arbuzov. |

Stereoselective Synthesis Approaches

The development of stereoselective methods to produce enantiomerically enriched this compound is an area of growing interest, particularly for applications where specific stereoisomers exhibit enhanced biological activity. The primary strategies for achieving stereoselectivity involve asymmetric variations of the Pudovik and Kabachnik-Fields reactions, which start from 4-chlorobenzaldehyde (B46862).

The asymmetric Pudovik reaction involves the addition of a dialkyl phosphite to an imine derived from 4-chlorobenzaldehyde in the presence of a chiral catalyst. This reaction can generate a chiral α-aminophosphonate, which can then be further processed to the target phosphonic acid. The success of this approach hinges on the effectiveness of the chiral catalyst in controlling the stereochemical outcome of the addition step. Various chiral catalysts, including those based on aluminum and zirconium complexes, have been developed for asymmetric Pudovik reactions. For instance, a chiral tethered bis(8-quinolinato) (TBOx) aluminum(III) complex has been shown to be effective in catalyzing the addition of phosphites to aldehydes with high enantioselectivity.

The asymmetric Kabachnik-Fields reaction is a three-component condensation of 4-chlorobenzaldehyde, an amine, and a dialkyl phosphite, again in the presence of a chiral catalyst. nih.gov This one-pot reaction offers an efficient route to chiral α-aminophosphonates. A notable example is the use of a zirconium-based catalyst derived from the 7,7′-di-t-butylVANOL ligand, which has demonstrated high enantioselectivity in the Kabachnik-Fields reaction of aromatic aldehydes. nih.gov The resulting α-aminophosphonate can be subsequently converted to this compound.

The following table outlines the key stereoselective approaches:

| Reaction Name | Starting Materials | Key Reagents/Catalysts | Intermediate Product | Key Features |

| Asymmetric Pudovik Reaction | 4-Chlorobenzaldehyde, Amine, Dialkyl phosphite | Chiral Lewis acid catalyst (e.g., Al-TBOx complex) | Chiral α-aminophosphonate | Two-step process (imine formation then addition) or one-pot. |

| Asymmetric Kabachnik-Fields Reaction | 4-Chlorobenzaldehyde, Amine, Dialkyl phosphite | Chiral catalyst (e.g., Zr-VANOL complex) | Chiral α-aminophosphonate | Three-component, one-pot reaction. |

Reaction Mechanisms and Chemical Transformations Involving 4 Chloro Benzyl Phosphonic Acid

Reactivity of the Phosphonic Acid Moiety

The phosphonic acid group (-PO₃H₂) is the primary site of reactivity under many conditions, behaving as a diprotic acid and undergoing reactions typical of phosphorus-based acids.

As a diprotic acid, (4-Chloro-benzyl)-phosphonic acid participates in a two-stage equilibrium in aqueous solutions. The first proton is lost from one of the hydroxyl groups to yield the hydrogenphosphonate anion, followed by the loss of the second proton to form the phosphonate (B1237965) dianion.

The proton transfer mechanism in water can be represented as follows:

First Dissociation: C₇H₇Cl(PO₃H₂) + H₂O ⇌ C₇H₇Cl(PO₃H)⁻ + H₃O⁺

Second Dissociation: C₇H₇Cl(PO₃H)⁻ + H₂O ⇌ C₇H₇Cl(PO₃)²⁻ + H₃O⁺

The acidity of the phosphonic acid is influenced by the electron-withdrawing chloro-substituent on the benzyl (B1604629) ring. This effect increases the acidity (lowers the pKa values) compared to unsubstituted benzylphosphonic acid. The substance can act as an acid by donating a proton or as a base by accepting one, making it an amphiprotic species. github.io Two species that differ only by a proton, such as C₇H₇Cl(PO₃H₂) and C₇H₇Cl(PO₃H)⁻, constitute a conjugate acid-base pair. github.io

| Parameter | Description | Typical Value Range |

| pKa₁ | Acid dissociation constant for the first proton loss. | ~1-2 |

| pKa₂ | Acid dissociation constant for the second proton loss. | ~6-7 |

Phosphonic acids can undergo intermolecular condensation upon heating, eliminating water to form pyrophosphonate anhydrides. This reaction involves the formation of a P-O-P linkage between two molecules of this compound.

Mechanism: 2 C₇H₇Cl(PO₃H₂) → [Heat] → C₇H₇Cl(PO₂H)-O-(PO₂H)C₇H₇Cl + H₂O

Further heating can lead to the formation of higher-order polyphosphonates. These condensation reactions are reversible, and the resulting anhydrides can be hydrolyzed back to the parent phosphonic acid in the presence of water.

The phosphonic acid group can be converted into its corresponding esters and amides through various synthetic methods.

Esterification: Selective esterification to form either mono- or di-esters is achievable by controlling reaction conditions. nih.gov A particularly effective method involves the use of trialkyl orthoacetates. The reaction temperature is a critical factor in determining the product selectivity. nih.gov

Monoesterification: At lower temperatures (e.g., 30 °C), the reaction with a reagent like triethyl orthoacetate proceeds through an intermediate to yield the monoethyl ester of this compound with high selectivity. nih.gov

Diesterification: At higher temperatures, the reaction favors the formation of the diethyl ester. nih.gov

The general mechanism involves the activation of the phosphonic acid followed by nucleophilic attack by the alcohol.

| Reaction | Reagent | Temperature | Primary Product |

| Monoesterification | Triethyl orthoacetate | ~30 °C | This compound monoethyl ester |

| Diesterification | Triethyl orthoacetate | > 80 °C | This compound diethyl ester |

Amidation: Amidation of phosphonic acids requires the activation of the P-OH group. A modern approach involves the in-situ generation of reactive phosphonium (B103445) salts. nih.govacs.org For instance, reacting this compound with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and a mild halogenating agent (e.g., N-chlorophthalimide) generates a highly reactive acyl-oxyphosphonium salt intermediate. acs.org This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the corresponding phosphonamide.

Proposed Mechanism:

Activation: C₇H₇Cl(PO₃H₂) + Activating Agents → [C₇H₇Cl(PO₂)-O-PR₃]⁺ (Activated Intermediate)

Amination: [C₇H₇Cl(PO₂)-O-PR₃]⁺ + R'₂NH → C₇H₇Cl(PO(OH)(NR'₂)) + O=PR₃

Reactivity at the Benzyl Ring

The chlorobenzyl group of the molecule can participate in reactions characteristic of substituted aromatic systems and reactive benzylic positions.

Further electrophilic aromatic substitution (SₑAr) on the benzene (B151609) ring of this compound is influenced by the two existing substituents: the chloro group and the benzylphosphonic acid group (-CH₂PO₃H₂).

Directing Effects: Substituents on a benzene ring direct incoming electrophiles to specific positions. wikipedia.org

Benzylphosphonic Acid Group (-CH₂PO₃H₂): The phosphonic acid moiety is strongly electron-withdrawing. This effect is transmitted through the methylene (B1212753) (-CH₂) spacer, making the entire substituent deactivating and a meta-director. It will direct incoming electrophiles to the positions meta to the benzyl group (C3 and C5).

The outcome of an SₑAr reaction (e.g., nitration, further halogenation) will depend on the reaction conditions and the relative strengths of these competing directing effects. The positions ortho to the chlorine atom (C2, C6) are the same as those meta to the benzylphosphonic acid group (C3, C5 are equivalent to C5, C3). Therefore, electrophilic substitution is strongly favored at the C-2 and C-6 positions of the aromatic ring.

The benzylic carbon—the carbon atom connecting the phenyl ring to the phosphonic acid group—is a site of enhanced reactivity. chemistrysteps.com While the C-P bond is stable, reactions can occur at the C-H bonds of the benzylic methylene group.

To facilitate nucleophilic substitution, a leaving group must first be introduced at the benzylic position. This can be achieved via radical halogenation, for example, using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. libretexts.org

Reaction: C₇H₇Cl(PO₃H₂) + NBS → C₇H₆BrCl(PO₃H₂) + Succinimide

The resulting benzylic halide, (1-bromo-4-chlorobenzyl)phosphonic acid, is highly susceptible to nucleophilic substitution. The reaction can proceed via two primary mechanisms:

Sₙ2 Mechanism: As a primary benzylic halide, it can readily undergo a concerted Sₙ2 reaction with strong nucleophiles. ucalgary.ca

Sₙ1 Mechanism: The benzylic position can stabilize a carbocation intermediate through resonance with the aromatic ring. chemistrysteps.comucalgary.ca This allows for an Sₙ1 pathway, particularly with weaker nucleophiles or under solvolytic conditions.

The choice between the Sₙ1 and Sₙ2 pathways is dependent on the nucleophile, solvent, and reaction conditions.

Reaction Kinetics and Thermodynamic Studies of this compound

While comprehensive kinetic and thermodynamic data specifically for this compound are not extensively detailed in publicly available literature, its reactivity can be understood through the well-documented behavior of related phosphonic acids and their ester derivatives. Studies on analogous compounds, such as other substituted benzylphosphonates and arylphosphonates, provide a strong framework for predicting its chemical transformations, reaction pathways, and the influence of external conditions.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for phosphonic acids and their esters primarily involves studying reactions such as hydrolysis, esterification, and the cleavage of the P-C bond. For derivatives of this compound, like its dialkyl esters, hydrolysis is a key transformation.

The mechanism for these transformations generally involves a nucleophilic attack on the phosphorus atom. nih.gov In the case of hydrolysis, a water molecule acts as the nucleophile. This process typically follows an S_N_2-type mechanism at the phosphorus center, proceeding through a high-energy, pentacoordinate transition state or a short-lived intermediate. nih.govfrontiersin.org The presence of the electron-withdrawing chloro-substituent on the benzene ring is expected to influence the reaction rate by increasing the electrophilicity of the phosphorus atom, thereby making it more susceptible to nucleophilic attack. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for modeling these reaction pathways. rsc.orgscispace.com Although specific DFT studies on this compound are not prominent, this method is widely used to:

Calculate the geometries of reactants, products, and transition states.

Determine the activation energies (Ea) associated with different proposed mechanisms.

Analyze the electronic structure of transition states to understand bonding changes during the reaction.

For related phosphonate systems, computational studies have helped to characterize loose, dissociative transition states, particularly in solvolysis reactions where there is significant bond fission between the phosphorus atom and the leaving group. frontiersin.org Some complex phosphonic derivatives have been designed specifically to mimic the transition state of enzyme-substrate interactions, highlighting the importance of understanding these transient structures. mdpi.com

Influence of Solvent and Temperature on Reaction Rates

The rates of chemical transformations involving this compound and its derivatives are highly sensitive to both solvent and temperature.

Influence of Solvent

The choice of solvent can dramatically alter reaction rates, often by orders of magnitude, particularly for reactions involving charged or highly polar transition states. This is well-documented for the hydrolysis of phosphate (B84403) and phosphonate esters. nih.gov

Polar Protic vs. Dipolar Aprotic Solvents: In polar protic solvents like water or alcohols, the solvent molecules can effectively solvate both the reactants and the transition state through hydrogen bonding. However, in dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvation of anionic nucleophiles is weaker. This "desolvation" of the nucleophile can lead to a massive increase in its reactivity. For example, the hydrolysis of the dianion of p-nitrophenyl phosphate is accelerated by a factor of 10⁶–10⁷ when the solvent is changed from water to >95% aqueous DMSO. nih.gov

Solvent Polarity and Rate: While there is not always a simple correlation with a single solvent parameter like dielectric constant, a general trend is often observed. For the solvolysis of certain phosphate monoester monoanions, the reaction is significantly slower in less polar alcohols (like tert-butyl alcohol) compared to water, due to increased activation enthalpies in the non-polar solvents. nih.gov Conversely, for some unactivated phosphate diesters, rates are paradoxically much faster in non-polar solvents like cyclohexane (B81311) (2 x 10⁹ times faster than in water), which is attributed to the destabilization of the ground state relative to the transition state. nih.gov

The following table, based on data for a model phosphate ester system, illustrates the profound effect a solvent can have on reaction rates.

Table 1: Illustrative Solvent Effects on the Relative Rate of Hydrolysis of a Model Phosphate Ester This interactive table demonstrates the typical impact of solvent choice on reaction kinetics. Data is illustrative of principles discussed in the literature. nih.gov

| Solvent System | Dominant Solvent Type | Relative Rate Constant | Primary Reason for Rate Change |

| Water | Polar Protic | 1 (Baseline) | Strong solvation of ground state and transition state. |

| 80% DMSO / 20% Water | Dipolar Aprotic | Slower | Complex interactions, but can be slower for monoanions. |

| >95% DMSO | Dipolar Aprotic | 1,000,000 - 10,000,000 | Significant desolvation and activation of the nucleophile. |

| tert-Butyl Alcohol | Polar Protic (less polar) | ~0.07 | Increased activation enthalpy compared to water. |

| Cyclohexane | Non-polar Aprotic | ~2,000,000,000 | Major destabilization of the charged ground state. |

Influence of Temperature

The relationship between temperature and reaction rate is fundamentally described by the Arrhenius equation, which indicates that the rate constant (k) increases exponentially with temperature. geeksforgeeks.org An increase in temperature raises the average kinetic energy of the reactant molecules, meaning a larger fraction of them will possess sufficient energy to overcome the activation energy barrier (Ea) upon collision. geeksforgeeks.org

A widely used rule of thumb is that for many chemical reactions at room temperature, the rate will approximately double for every 10°C increase in temperature. geeksforgeeks.org This principle is critical in synthetic chemistry for controlling reaction times; for instance, the hydrolysis of phosphonate esters is often carried out at reflux to ensure the reaction proceeds at a reasonable rate. beilstein-journals.orgnih.gov

The table below provides a hypothetical illustration of how the rate constant for a reaction involving this compound might change with temperature, based on the principles of the Arrhenius equation.

Table 2: Illustrative Temperature Dependence of a Reaction Rate Constant (k) This interactive table, based on the Arrhenius equation, shows the expected exponential increase in reaction rate with temperature for a hypothetical reaction with an activation energy (Ea) of 75 kJ/mol.

| Temperature (K) | Temperature (°C) | Rate Constant (k) (relative units) |

| 298 | 25 | 1.0 |

| 308 | 35 | 2.8 |

| 318 | 45 | 7.3 |

| 328 | 55 | 18.0 |

| 338 | 65 | 42.1 |

| 348 | 75 | 93.8 |

Derivatization and Synthesis of Advanced Analogs of 4 Chloro Benzyl Phosphonic Acid

Synthesis of Phosphonate (B1237965) Esters from (4-Chloro-benzyl)-phosphonic Acid

The esterification of this compound is a primary route to modify its solubility, reactivity, and biological activity. This transformation can yield a diverse range of derivatives, from simple alkyl and aryl esters to more complex cyclic structures.

The synthesis of alkyl and aryl phosphonate esters from this compound can be achieved through several reliable methods. A common approach involves the direct esterification with an alcohol or phenol (B47542) in the presence of a condensing agent. Alternatively, the well-established Michaelis-Arbuzov reaction, which involves reacting a trialkyl phosphite (B83602) with 4-chlorobenzyl halide, produces the corresponding dialkyl (4-chloro-benzyl)phosphonate. researchgate.netfrontiersin.org This method is particularly efficient for preparing simple alkyl esters. frontiersin.org

Modern techniques, such as palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and benzyl (B1604629) halides, offer another efficient route to benzylphosphonate diesters. organic-chemistry.org For the synthesis of mixed esters, a stepwise approach can be employed. For instance, a phosphonic acid monoester can be synthesized by treating a methyl phosphonate with an alcohol in the presence of reagents like diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (TPP), followed by selective demethylation. google.com

The table below summarizes representative synthetic approaches to these esters.

| Starting Material(s) | Reagent(s) / Catalyst | Product Type | General Reaction |

| This compound, Methanol | Acid Catalyst (e.g., HCl) | Dimethyl Ester | Direct Esterification |

| 4-Chlorobenzyl chloride, Triethyl phosphite | Heat | Diethyl Ester | Michaelis-Arbuzov Reaction |

| Diethyl phosphite, 4-Chlorobenzyl bromide | Pd(OAc)₂, Xantphos, Base | Diethyl Ester | Palladium-Catalyzed Cross-Coupling |

| This compound, Phenol | Dicyclohexylcarbodiimide (DCC) | Diphenyl Ester | Condensation Reaction |

These reactions demonstrate the flexibility in accessing a wide library of phosphonate esters tailored with different alkyl and aryl groups.

Cyclic phosphonate derivatives of this compound are synthesized by reacting the acid with diols. This intramolecular esterification results in the formation of stable 5- to 8-membered rings, depending on the length of the diol chain. A common method involves the direct condensation of this compound with a diol, such as neopentyl glycol, often in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. google.com This process can be performed without a base and yields the cyclic phosphonate ester as the primary product. google.com

An alternative two-step procedure involves the transesterification between a dialkyl phosphite and a diol to generate a cyclic phosphite intermediate, which is then coupled with 4-chlorobenzyl bromide to yield the final cyclic phosphonate. organic-chemistry.org

| Diol Reactant | Resulting Ring Size | Example Product Name |

| Ethane-1,2-diol | 5-membered | 2-((4-Chlorobenzyl)oxy)-1,3,2-dioxaphospholane 2-oxide |

| Propane-1,3-diol | 6-membered | 2-((4-Chlorobenzyl)oxy)-1,3,2-dioxaphosphinane 2-oxide |

| Neopentyl glycol | 6-membered | 5,5-Dimethyl-2-((4-chlorobenzyl)oxy)-1,3,2-dioxaphosphinane 2-oxide |

| Butane-1,4-diol | 7-membered | 2-((4-Chlorobenzyl)oxy)-1,3,2-dioxaphosphepane 2-oxide |

Formation of Phosphonamides and Phosphonothioates

The synthesis of phosphonamides from this compound typically proceeds through a two-step process. First, the phosphonic acid is converted into a more reactive intermediate, the corresponding phosphonic dichloride. This transformation is commonly achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). google.com The resulting (4-Chloro-benzyl)-phosphonic dichloride is then reacted with a primary or secondary amine to yield the desired phosphonamide. The reaction generally requires at least two equivalents of the amine, with one equivalent acting as a nucleophile and the second as a base to neutralize the hydrogen chloride byproduct.

The formation of phosphonothioates involves the introduction of a sulfur atom in place of one of the oxygen atoms. While various methods exist in organophosphorus chemistry, a common conceptual pathway involves the synthesis of a phosphonothioic chloride intermediate, which can then be reacted with alcohols or amines.

The table below outlines the general synthesis for phosphonamides.

| Amine Reactant | Product Class | Example Product Name |

| Ammonia | Primary Phosphonodiamide | P-(4-Chlorobenzyl)phosphonic diamide |

| Diethylamine | N,N,N',N'-Tetraethyl Phosphonodiamide | P-(4-Chlorobenzyl)-N,N,N',N'-tetraethylphosphonic diamide |

| Aniline | N,N'-Diphenyl Phosphonodiamide | P-(4-Chlorobenzyl)-N,N'-diphenylphosphonic diamide |

| Glycine methyl ester | Phosphonamidate | Methyl 2-((4-chlorobenzyl)(hydroxy)phosphoryl)amino)acetate |

The synthesis of amino acid-based phosphonamidates is a key strategy for creating peptide mimics and other bioactive molecules. mdpi.comnih.gov

Synthesis of Polymeric and Oligomeric Phosphonic Acid Structures

This compound can be incorporated into larger macromolecular architectures to form polymers and oligomers.

The synthesis of polymers containing the (4-chloro-benzyl)phosphonic acid moiety is typically achieved by first introducing a polymerizable functional group onto the molecule. For example, the aromatic ring of a (4-chloro-benzyl)phosphonate ester can be functionalized with a vinyl or methacryloyl group. Subsequent polymerization of this monomer, for instance through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, yields a well-defined polymer. nih.govrsc.org The phosphonate ester groups can then be hydrolyzed back to phosphonic acids if desired, resulting in a functional polyacid. mdpi.com

Oligomeric structures, specifically phosphonic acid anhydrides, can be formed through the controlled condensation of this compound. researchgate.net This process can be facilitated by reacting the phosphonic acid with its corresponding dichloride. Mass spectrometric data on similar phosphonic acid anhydrides suggest that cyclic trimers are often the dominant oligomeric species formed. researchgate.net

Incorporation into Hybrid Organic-Inorganic Materials

The phosphonic acid group is an excellent anchor or linker for binding to a variety of inorganic surfaces, making this compound a valuable component for creating hybrid organic-inorganic materials. nih.govnih.gov These materials combine the properties of both the organic component (e.g., hydrophobicity, functionalizability of the chlorobenzyl group) and the inorganic substrate (e.g., rigidity, thermal stability, optical properties). rsc.org

The strong coordination of the phosphonate group to metal oxides—such as silica (B1680970) (SiO₂), titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃)—allows for the formation of robust, self-assembled monolayers (SAMs) on these surfaces. beilstein-journals.orgresearchgate.net This surface functionalization can be used to alter the surface properties of the inorganic material, for example, to control wetting, adhesion, or corrosion resistance.

Furthermore, this compound can be integrated into the bulk of an inorganic matrix during its formation, most notably through the sol-gel process. mdpi.comscispace.com In this method, the phosphonic acid or a corresponding ester is mixed with inorganic precursors (e.g., tetraethyl orthosilicate). Hydrolysis and condensation reactions then lead to the formation of a three-dimensional inorganic network that is covalently linked to or physically entraps the organic phosphonic acid component. nih.gov This approach yields a true nanocomposite with properties derived from the intimate mixing of the organic and inorganic phases at the molecular level. scispace.com

Coordination Chemistry and Metal Complex Formation with 4 Chloro Benzyl Phosphonic Acid

Ligand Properties of (4-Chloro-benzyl)-phosphonic Acid

This compound is an organophosphorus compound that exhibits a range of binding capabilities to metal centers. Its properties as a ligand are primarily dictated by the phosphonate (B1237965) group, with the chloro-benzyl substituent providing secondary electronic and steric influences.

The phosphonate group (-PO(OH)₂) of this compound is the primary site of coordination to metal ions. The degree of deprotonation of the phosphonic acid allows for various binding modes. It can act as a monodentate, bidentate, or multidentate ligand, bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). The oxygen atoms of the phosphonate group can coordinate to one or more metal ions, leading to a rich structural chemistry.

The common binding modes observed for phosphonate ligands, which are expected to be similar for this compound, are summarized in the table below.

| Binding Mode | Description |

| Monodentate | A single oxygen atom from the phosphonate group coordinates to a metal center. |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group coordinate to a single metal center, forming a chelate ring. |

| Bidentate Bridging | Two oxygen atoms from the same phosphonate group coordinate to two different metal centers. |

| Tridentate Bridging | All three oxygen atoms of the phosphonate group coordinate to two or three different metal centers. |

| Multidentate | The phosphonate group acts as a bridge between multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. |

This table is generated based on the general coordination behavior of phosphonic acids.

The 4-chloro-benzyl substituent influences the ligand's properties in several ways. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the phosphonic acid and the electron density on the coordinating oxygen atoms. This electronic effect can modulate the strength of the metal-ligand bonds.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a soluble metal salt with the phosphonic acid ligand in a suitable solvent system. Hydrothermal and solvothermal methods are commonly employed to promote the crystallization of the resulting coordination polymers.

While specific studies on this compound with d-block metals are not extensively documented in the reviewed literature, the general behavior of benzylphosphonic acids suggests that it can form stable complexes with a variety of transition metals such as copper, cobalt, nickel, and zinc. The resulting structures are often polymeric, with the phosphonate group bridging metal centers to create extended networks. The coordination geometry around the metal ion is influenced by the metal's preferred coordination number and the steric demands of the ligand.

For example, with copper(II), it is anticipated that this compound could form dimeric paddle-wheel structures or extended layered or pillared frameworks, which are common motifs in copper phosphonate chemistry.

For instance, in copper(II) phosphonate systems, the magnetic coupling is highly sensitive to the geometry of the Cu₂O₂P₂ core. Different bridging modes of the phosphonate ligand can lead to a range of magnetic behaviors, from strong antiferromagnetic coupling in dimeric units to long-range magnetic ordering in extended frameworks. The chloro-benzyl substituent could influence these properties by subtly altering the crystal packing and, consequently, the magnetic exchange pathways.

A hypothetical summary of expected magnetic behavior for d-block metal complexes with this compound, based on analogous systems, is provided below.

| Metal Ion | Expected Magnetic Behavior | Potential Superexchange Pathway |

| Cu(II) | Antiferromagnetic or Ferromagnetic | Through the O-P-O bridge of the phosphonate group. |

| Mn(II) | Typically weak antiferromagnetic | Through the O-P-O bridge. |

| Co(II) | Can exhibit complex magnetic behavior, including spin-canted antiferromagnetism or single-ion magnet behavior. | Through the O-P-O bridge. |

| Ni(II) | Often shows antiferromagnetic interactions. | Through the O-P-O bridge. |

This table is generated based on the general magnetic properties of metal-phosphonate frameworks.

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of phosphonate ligands with f-block elements (lanthanides and actinides) is well-established, and it is expected that this compound would form stable complexes with these ions. The high charge density and oxophilic nature of lanthanide and actinide ions lead to strong coordination with the oxygen-rich phosphonate group.

The coordination numbers for lanthanides and actinides are typically high (8-12), and the phosphonate ligand can adopt various coordination modes to satisfy this requirement. The resulting structures are often highly connected, three-dimensional frameworks. The luminescence properties of lanthanide complexes are of particular interest, and the chloro-benzyl group could act as an "antenna" to sensitize the lanthanide ion's emission.

For actinides, such as uranium in its uranyl form (UO₂²⁺), phosphonate ligands are known to form a variety of complex structures, from discrete molecules to extended frameworks. The study of these complexes is relevant to the separation and sequestration of radioactive elements. The chloro-benzyl substituent could be used to tune the solubility and extraction properties of these complexes.

Despite a comprehensive search of available scientific literature, no research articles or structural data were found detailing the synthesis, characterization, or application of Metal-Organic Frameworks (MOFs) or coordination polymers specifically incorporating "this compound" as a building block.

The coordination chemistry of phosphonic acids is a well-established field, with numerous studies reporting the use of various phosphonic acid derivatives as linkers in the construction of MOFs and coordination polymers. nih.govbeilstein-journals.org These materials often exhibit interesting properties and applications in areas such as catalysis, adsorption, and luminescence due to the strong coordination of the phosphonate group to metal centers. researchgate.netd-nb.info

However, it appears that "this compound" has not been explored for these purposes in the published literature. Searches for metal complexes, in general, involving this specific ligand also did not yield any relevant results. This suggests that the coordination chemistry of this particular substituted benzylphosphonic acid is a yet unexplored area of research.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the role of "this compound" in the formation of MOFs and coordination polymers as requested.

Supramolecular Chemistry and Self Assembly of 4 Chloro Benzyl Phosphonic Acid Derivatives

Hydrogen Bonding Networks in Crystalline Architectures

Typically, the P(O)(OH)₂ group engages in strong O-H···O=P hydrogen bonds, forming characteristic supramolecular synthons. nih.govresearchgate.netrsc.org The most common of these is the dimer motif, where two phosphonic acid molecules are linked by a pair of O-H···O=P hydrogen bonds, creating a central eight-membered ring. These dimers can then further assemble into chains or sheets through additional hydrogen bonds involving the remaining P-OH groups. nih.gov The presence of water molecules during crystallization can also significantly influence the final architecture, acting as bridges between phosphonic acid groups and leading to the formation of hydrated crystal structures. princeton.edu

Table 1: Typical Hydrogen Bond Geometries in Phenyl-substituted Phosphonic Acid Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Supramolecular Synthon |

| P-O-H···O=P | ~ 0.98 | ~ 1.6-1.8 | ~ 2.6-2.8 | ~ 160-175 | Dimer, Chain |

| P-O-H···O-P | ~ 0.98 | ~ 1.7-1.9 | ~ 2.7-2.9 | ~ 150-170 | Chain, Sheet |

| C-H···O=P | ~ 0.95 | ~ 2.3-2.6 | ~ 3.2-3.5 | ~ 140-160 | Inter-layer/chain stabilization |

Note: The data in this table are representative values from crystallographic studies of various phenyl-substituted phosphonic acids and are intended to be illustrative of the expected interactions in (4-Chloro-benzyl)-phosphonic acid.

Role of Halogen Bonding in Crystal Engineering

The presence of a chlorine atom on the benzyl (B1604629) ring of this compound introduces the possibility of halogen bonding as an additional structure-directing interaction. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.govnih.govpsu.edu The strength and directionality of these bonds, particularly with heavier halogens like chlorine, bromine, and iodine, have made them a valuable tool in crystal engineering.

Furthermore, the chloro-substituent can engage in other weak interactions, such as C-Cl···π interactions with the aromatic ring of an adjacent molecule. These interactions, though subtle, can contribute to the stability of the crystal lattice and influence the relative orientation of the benzyl groups. researchgate.net The position of the chloro-substituent on the phenyl ring is critical; in the para-position, it is sterically accessible and its electronic influence on the aromatic ring is maximized, which can affect the propensity for such interactions. acs.org The interplay between the strong hydrogen bonding of the phosphonic acid groups and the weaker, yet significant, halogen bonding and other van der Waals forces involving the chloro-benzyl moiety would ultimately determine the final crystal structure.

Self-Assembly Processes in Solution and at Interfaces

The amphiphilic nature of this compound, with its hydrophilic phosphonic acid head and hydrophobic chloro-benzyl tail, makes it a candidate for self-assembly in solution and at interfaces. Phosphonic acids are well-known for their ability to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium oxide, aluminum oxide, and silicon oxide. rsc.orgresearchgate.netprinceton.eduprinceton.edunih.govnih.gov This self-assembly is driven by the strong coordination of the phosphonic acid headgroup to the metal oxide surface, forming covalent P-O-Metal bonds. researchgate.net

The resulting monolayers can exhibit a high degree of order, with the alkyl or aryl chains adopting a preferred orientation. The packing density and orientation of the molecules within the monolayer are influenced by the intermolecular interactions between the tail groups. In the case of this compound, the aromatic rings can interact via π-π stacking, and the presence of the chlorine atom could introduce additional lateral interactions, potentially influencing the packing arrangement.

At the air-water interface, amphiphilic molecules like this compound can form Langmuir monolayers. rsc.orgacs.org By compressing this monolayer on a Langmuir-Blodgett trough, the molecules can be forced into a more ordered state, which can then be transferred onto a solid substrate to create Langmuir-Blodgett (LB) films. rsc.org The properties of these films are highly dependent on the molecular structure. The chloro-benzyl tail would dictate the surface properties of the resulting film, such as its hydrophobicity and frictional characteristics. While specific studies on the Langmuir-Blodgett films of this compound are not available in the searched literature, the general principles of LB film formation with amphiphilic phosphonic acids suggest that ordered thin films could be fabricated. nih.govacs.org

Design of Supramolecular Gels and Liquid Crystals

The formation of supramolecular gels and liquid crystals from small molecules is a fascinating manifestation of self-assembly, where hierarchical structures lead to materials with unique viscoelastic and optical properties. The design of low-molecular-weight gelators (LMWGs) and liquid crystals often relies on a delicate balance of intermolecular forces that promote the formation of one-dimensional fibrous networks (for gels) or anisotropic, yet fluid, phases (for liquid crystals).

Phosphonic acids have been explored as components of LMWGs, where the strong, directional hydrogen bonding of the phosphonic acid headgroups can drive the formation of the fibrillar network necessary for gelation. The gelation process is highly dependent on the solvent and the nature of the organic tail. For this compound, the aromatic ring could contribute to the stability of the gel network through π-π stacking interactions between the fibers. The chloro-substituent might further influence the solubility and aggregation behavior, which are critical factors in gel formation.

The design of liquid crystals based on phosphonic acids is less common but holds potential. Liquid crystalline properties arise from molecules that have a rigid, anisotropic shape, often combined with flexible peripheral chains. While the this compound molecule itself is not classically mesogenic, it could be incorporated into more complex molecular designs. For instance, attaching long alkyl chains to the benzyl ring could impart the necessary shape anisotropy to favor the formation of liquid crystalline phases. tandfonline.com In such systems, the phosphonic acid groups could form hydrogen-bonded dimers or polymers, which would act as the rigid core of the mesogen. The ability of phosphoric acids to act as amplifiers of molecular chirality in liquid crystalline media suggests that chiral derivatives of phosphonic acids could be used to induce cholesteric phases. acs.org

Theoretical and Computational Chemistry Studies of 4 Chloro Benzyl Phosphonic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the precise three-dimensional structure and electronic landscape of (4-Chloro-benzyl)-phosphonic acid. These methods solve approximations of the Schrödinger equation to find the molecule's lowest energy state.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular geometry to predict bond lengths, bond angles, and dihedral angles with high accuracy. ijcce.ac.ir For this compound, key structural parameters include the bond lengths within the p-chlorophenyl ring, the methylene (B1212753) bridge (-CH₂-), and the phosphonic acid group (-P(O)(OH)₂). The geometry around the phosphorus atom is typically a distorted tetrahedron. beilstein-journals.org

Electronic properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map identifies electron-rich regions (negative potential), such as the oxygen atoms of the phosphonic acid group, and electron-poor regions (positive potential), providing clues to intermolecular interactions and reactive sites. The energy gap between the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. ijcce.ac.ir

Table 1: Predicted Molecular Geometry Parameters for this compound This table presents typical or expected values based on computational studies of analogous compounds.

| Parameter | Description | Expected Value | Reference Analogs |

|---|---|---|---|

| P=O Bond Length | Double bond between phosphorus and oxygen | ~1.50 Å | Methylphosphonic acid beilstein-journals.org |

| P-OH Bond Length | Single bonds between phosphorus and hydroxyl oxygens | ~1.54 Å | Methylphosphonic acid beilstein-journals.org |

| P-C Bond Length | Bond between phosphorus and the benzyl (B1604629) carbon | ~1.76 Å | Methylphosphonic acid beilstein-journals.org |

| C-Cl Bond Length | Bond between aromatic carbon and chlorine | ~1.74 Å | 4-chlorobenzyl chloride mdpi.com |

| O-P-O Angle | Angle within the phosphonic acid group | ~103-113° | Methylphosphonic acid beilstein-journals.org |

Conformational Analysis and Energetic Landscapes

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers that separate them. This is typically achieved by performing a potential energy surface (PES) scan. q-chem.com

A PES scan involves systematically rotating one or more dihedral angles while optimizing the rest of the molecule's geometry at each step. q-chem.com For this compound, the critical dihedral angles are:

C-C-C-P: Rotation around the bond connecting the phenyl ring to the methylene carbon.

Ar-C-P-O: Rotation around the bond connecting the methylene carbon to the phosphorus atom.

The resulting energetic landscape plots energy versus the dihedral angle(s), revealing low-energy valleys corresponding to stable conformers and high-energy peaks representing the transition states between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments, which in turn influences its packing in the solid state and its binding to surfaces or biological targets.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ³¹P). ijcce.ac.irmdpi.com Theoretical predictions for this compound would show distinct signals for the aromatic protons, the methylene protons (which would be split by the phosphorus atom), and a characteristic ³¹P signal. Comparing calculated shifts with experimental data helps confirm the molecular structure. Studies on related phosphine (B1218219) oxides and phosphonic acids show that ³¹P NMR chemical shifts are sensitive to interactions with other species, such as metal ions. mdpi.com

IR Frequencies: Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can find the frequencies and intensities of the vibrational modes. These predicted spectra are invaluable for assigning the absorption bands observed in experimental IR spectroscopy. For this compound, key predicted vibrations would include the P=O and P-O stretching modes, C-H stretching from the aromatic ring and methylene group, and the C-Cl stretching vibration. libretexts.orgnih.gov

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound This table presents expected wavenumber ranges based on computational and experimental data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | -P(O)(OH)₂ | 3300-2500 (broad) | libretexts.org |

| C-H Stretch (Aromatic) | Phenyl ring | 3100-3000 | libretexts.org |

| C-H Stretch (Aliphatic) | -CH₂- | ~2950 | researchgate.net |

| P=O Stretch | -P(O)(OH)₂ | 1250-1150 | researchgate.net |

| P-O(H) Stretch | -P(O)(OH)₂ | 1040-910 | nih.gov |

| C-Cl Stretch | Aromatic-Cl | 850-550 | libretexts.org |

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Theoretical chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the synthesis of this compound. Common synthetic routes, such as the Michaelis-Arbuzov reaction followed by hydrolysis, can be modeled to identify transition states and calculate activation energies. beilstein-journals.orgresearchgate.net For instance, modeling the hydrolysis of diethyl (4-chloro-benzyl)phosphonate with reagents like bromotrimethylsilane (B50905) would involve calculating the energy profile for the nucleophilic attack and subsequent bond cleavages. beilstein-journals.org

Furthermore, computational models can simulate how the molecule interacts with catalysts. Drawing analogies from studies on similar molecules, DFT calculations can model the adsorption of the phosphonic acid group onto a metal oxide surface like TiO₂ or Al₂O₃. researchgate.netacs.orgresearchgate.net These models can predict the most stable binding geometry (e.g., monodentate, bidentate, or tridentate) and the adsorption energy, which is critical for applications in surface functionalization and materials science. researchgate.netacs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to model the collective behavior of a large ensemble of molecules over time. nih.gov For this compound, MD simulations are particularly insightful for understanding its behavior in condensed phases.

A key feature of phosphonic acids is their ability to form strong hydrogen bonds via the -P(O)(OH)₂ group. beilstein-journals.org MD simulations, using a force field developed from quantum chemical calculations, can model the dynamic hydrogen-bond network that forms between molecules. nih.gov These simulations can reveal the formation of dimers, linear chains, or more complex three-dimensional supramolecular structures. beilstein-journals.org This aggregation behavior is fundamental to the compound's physical properties, such as its melting point, solubility, and its ability to form self-assembled monolayers on substrates.

Applications in Advanced Materials Science and Engineering Non Biological Focus

Surface Modification and Coating Technologies

The ability of phosphonic acids to form robust, self-assembled monolayers (SAMs) on various substrates is a cornerstone of their application in surface engineering. researchgate.netnih.gov (4-Chloro-benzyl)-phosphonic acid is particularly effective in this regard, offering a reliable method for altering the surface properties of materials at the molecular level.

The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, including those of aluminum, titanium, iron, zirconium, and their respective oxides. researchgate.netmdpi.com This interaction leads to the formation of dense, highly ordered, and hydrolytically stable layers. nih.govmdpi.com The binding mechanism can be monodentate, bidentate, or tridentate, where the oxygen atoms of the phosphonic acid coordinate with the metal atoms on the substrate surface. mdpi.com

When this compound is applied to a metal oxide substrate, the molecules arrange themselves with the phosphonic acid "head" group chemisorbed onto the surface, while the (4-chloro-benzyl) "tail" group is oriented outwards. This process effectively creates a new surface with properties dictated by the organic tail. The presence of the chloro-benzyl group can modify the surface energy, wettability, and chemical reactivity of the substrate. This functionalization is critical for applications such as controlling adhesion, improving biocompatibility of implants (in non-biological contexts of material interaction), and creating platforms for further chemical synthesis. Furthermore, phosphonic acids have been successfully used to functionalize nanocrystals like hafnium oxide (HfO₂) and cadmium selenide (B1212193) (CdSe), demonstrating their versatility across a range of advanced materials. acs.org

Phosphonic acids are widely recognized as effective corrosion inhibitors for a variety of metals, including mild steel, carbon steel, aluminum, and copper, in acidic, neutral, and alkaline environments. oszk.huresearchgate.netasianpubs.org Their inhibitory action is primarily attributed to their strong adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.netasianpubs.org These compounds are effective chelating agents that bind tightly to metal ions, preventing destructive electrochemical reactions. oszk.hu

The this compound molecule combines several features that enhance corrosion protection. The phosphonic acid group firmly anchors the inhibitor to the metal surface, forming a complex with surface metal ions (e.g., Fe²⁺). oszk.huasianpubs.org This adsorbed layer passivates the metal, impeding both anodic and cathodic reactions, thus classifying it as a mixed-type inhibitor. rsc.orgresearchgate.net The electron-withdrawing nature of the chlorine atom on the benzyl (B1604629) ring can further enhance the adsorption process and the stability of the protective film, leading to higher inhibition efficiency compared to non-halogenated analogues. researchgate.net Studies on similar chloro-substituted phosphonates have demonstrated significant synergistic effects when combined with other agents like zinc ions (Zn²⁺), substantially improving performance in controlling the corrosion of carbon steel in aqueous environments. researchgate.net

Table 1: Corrosion Inhibition Performance of Representative Phosphonate (B1237965) Compounds

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate | Mild Steel | 1 M Hydrochloric Acid | >95 | rsc.org |

| Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate | Mild Steel | 1 M Hydrochloric Acid | 96.9 | rsc.org |

| 2-Chloroethyl phosphonic acid (in synergy with Zn²⁺) | Carbon Steel | 60 ppm Cl⁻ | 95 | researchgate.net |

Integration into Polymeric Materials for Enhanced Properties

The incorporation of this compound or its derivatives into polymer matrices, either as an additive or as a co-monomer, can significantly enhance the functional properties of the resulting material, particularly in terms of flame retardancy and processing characteristics.

Organophosphorus compounds are at the forefront of the development of halogen-free and halogenated flame retardants. nih.govfrontiersin.org this compound is a halogenated organophosphorus compound, suggesting it can act via multiple mechanisms to suppress fire. The effectiveness of phosphorus-based flame retardants is highly dependent on their chemical structure and interaction with the degrading polymer. nih.gov

The primary flame-retardant mechanisms are:

Condensed-Phase Action : During combustion, phosphonic acids and their derivatives thermally decompose to produce phosphoric acid species. nih.govmdpi.com These acidic species promote the dehydration of the polymer, leading to extensive cross-linking and the formation of a thermally stable layer of char on the material's surface. frontiersin.orgnih.govmdpi.com This char layer acts as an insulating barrier, which limits heat transfer from the flame to the polymer and reduces the generation of volatile, flammable gases that fuel the fire. nih.govmdpi.com

Gas-Phase Action : The compound can also release phosphorus-containing radicals (e.g., PO•, PO₂•) into the gas phase during pyrolysis. nih.govresearchgate.net These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thereby extinguishing it. The presence of the chlorine atom in this compound provides an additional gas-phase inhibition pathway. Upon heating, chlorine radicals can be released, which are also potent flame inhibitors that interrupt the combustion cycle.

This dual-action capability, operating in both the condensed and gas phases, makes compounds like this compound potentially highly efficient flame retardants.

Certain organophosphorus compounds can also function as plasticizers in polymeric materials. berkeley.edu Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains. The incorporation of this compound or its esters into a polymer matrix could introduce a plasticizing effect.

Components in Hybrid Materials and Nanocomposites

The strong coordination ability of the phosphonic acid group makes it an excellent building block for creating advanced hybrid organic-inorganic materials and nanocomposites. nih.gov

The phosphonic acid moiety can act as a versatile linker or anchor in several ways:

Metal-Organic Frameworks (MOFs) : Phosphonic acids are used as organic linkers that coordinate with metal ions to form crystalline, porous structures known as MOFs. nih.govresearchgate.netnih.gov The three oxygen atoms of the phosphonate group can engage in strong iono-covalent bonds with metal centers, leading to robust and often flexible frameworks. nih.govresearchgate.net Using this compound as a linker would result in a MOF where the internal pore surfaces are decorated with chloro-benzyl groups, allowing for the selective adsorption of specific molecules or conferring unique catalytic properties.

Table 2: Examples of Hybrid Materials Fabricated Using Phosphonic Acid Functionalization

| Phosphonic Acid Application | Inorganic Component | Organic/Polymer Matrix | Resulting Material/Application | Reference(s) |

|---|---|---|---|---|

| Surface Ligand | CdSe/CdS Quantum Dots | Poly(ethylene-co-vinyl phosphonic acid) | Fluorescent polyethylene-based nanocomposites | nih.gov |

| Coupling Agent | Hydroxyapatite (HAP) Nanoparticles | Poly-l-lactic acid (PLLA) | Composite scaffolds with improved interfacial bonding for bone tissue engineering | nih.gov |

| Stabilizing Ligand | Diblock Copolymer Nano-objects | Calcium Carbonate (Calcite) | Organic-inorganic nanocomposites via nanoparticle occlusion in crystals | acs.org |

Applications in Catalyst Design and Support Functionalization

The functionalization of catalyst supports is a critical strategy for enhancing the activity, selectivity, and longevity of heterogeneous catalysts. This compound serves as an effective surface modifier, primarily by forming self-assembled monolayers (SAMs) on common catalyst support materials like alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂). osti.govbeilstein-journals.org

The phosphonic acid moiety readily coordinates with the metal oxide surface, creating a dense, organized layer. beilstein-journals.org This strong interaction ensures the stability of the functionalization under demanding catalytic conditions. The outward-projecting (4-chloro-benzyl) group then imparts new properties to the support surface. For instance, the presence of the aromatic ring and the chlorine atom can modify the electronic environment of the active catalytic metal nanoparticles deposited on the support. osti.gov This modification can influence the adsorption of reactants and the desorption of products, thereby steering the reaction towards a desired outcome.

Research has shown that modifying catalyst supports with phosphonic acids can lead to significant improvements in catalytic performance. In one study, palladium catalysts supported on alumina modified with various phosphonic acids, including a related chloro-substituted phosphonic acid (chloromethyl phosphonic acid), were investigated. osti.gov The modification was found to enhance the catalyst's turnover frequency (TOF) and selectivity in hydrodeoxygenation reactions. The study highlighted a "SAM-first" synthesis approach, where the support is coated with the phosphonic acid before the deposition of the metal, as a method to improve reaction rates by reducing the blocking of active sites. osti.gov

The chloro-benzyl group of this compound can also serve as a reactive handle for further chemical transformations. This allows for the multi-step construction of complex catalytic sites on the support surface, opening avenues for creating highly specialized and efficient catalysts. The inherent stability of layered metal phosphonate frameworks, which are structurally related, also points to the robustness of these materials in catalytic applications, often surpassing the stability of carboxylate-based metal-organic frameworks (MOFs). tezu.ernet.in

Table 1: Impact of Phosphonic Acid Modifiers on Catalyst Performance

| Modifier | Catalyst System | Observed Effect | Reference |

|---|---|---|---|

| Chloromethyl Phosphonic Acid | Pd/Al₂O₃ | Increased Turnover Frequency (TOF) and selectivity in hydrodeoxygenation. | osti.gov |

| Imidazolium-functionalized Phosphonic Acid | Zirconium(IV) Phosphonate | Good catalytic activity in esterification reactions. | tezu.ernet.in |

Role in Advanced Separation Technologies

The ability of the phosphonic acid group to selectively interact with and bind to metal ions is a key feature exploited in advanced separation technologies. mdpi.com Materials functionalized with this compound can be designed as highly effective sorbents for solid-phase extraction, as components of selective membranes, or as stationary phases in chromatography.

A significant application area for phosphonate-functionalized materials is in the separation of valuable and strategic metals, including actinides from nuclear waste streams. mdpi.comchinesechemsoc.org Covalent organic frameworks (COFs) decorated with phosphonate groups have demonstrated exceptional stability in highly acidic conditions and a remarkable efficiency and selectivity for extracting uranium and plutonium. chinesechemsoc.org The strong covalent bonds within the COF structure ensure its integrity, while the phosphonate groups provide the active chelating sites for the metal ions. chinesechemsoc.org The principles from these studies suggest that a COF functionalized with this compound could offer tailored selectivity based on the combined electronic and steric effects of the chloro-benzyl group.

Furthermore, polymer resins functionalized with phosphonic acids are utilized in ion-exchange and chelation chromatography. These resins exhibit high selectivity for certain metal cations, such as lanthanides, uranium, and iron. mdpi.com The mechanism of separation can be tuned by adjusting the pH; at high pH, ion-exchange dominates, while at low pH, a complexation mechanism is prevalent. mdpi.com The presence of the (4-chloro-benzyl) group on such a resin would influence its chromatographic behavior, potentially enhancing the separation of aromatic or halogenated organic compounds through secondary interactions.

Table 2: Applications of Phosphonate-Functionalized Materials in Separation Science

| Material Type | Functional Group | Target Application | Separation Principle | Reference |

|---|---|---|---|---|

| Phosphonate-Decorated Covalent Organic Framework (COF) | Phosphonate | Extraction of Uranium (VI) and Plutonium (IV) | Selective chelation in highly acidic solutions. | chinesechemsoc.org |

| Phosphorylated Polyacrylonitrile Hollow Fiber Membrane | Phosphinic Acid | Adsorption of Hg²⁺ ions | Chelation and chemical adsorption. | researchgate.net |

| EDTA-Phosphonate Modified Zirconia | Ethylenediaminetetrakis(methylene phosphonic acid) | Protein Separation | Cation-exchange chromatography. | umn.edu |

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 4 Chloro Benzyl Phosphonic Acid

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bulk Materials and Surfaces

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environments in solid materials. For (4-Chloro-benzyl)-phosphonic acid, ³¹P and ¹³C ssNMR would provide significant insights into its molecular structure in the solid state.

High-resolution solid-state NMR studies on phosphonic and phosphinic acids have demonstrated the utility of techniques like high-power decoupling, cross-polarization (CP), and magic-angle spinning (MAS) to obtain detailed structural information. researchgate.net These methods can reveal crystallographic details, such as the number of molecules in the asymmetric unit. researchgate.net For this compound, ³¹P ssNMR would be particularly informative. The chemical shift and the anisotropy of the phosphorus signal can provide details about the geometry and bonding environment of the phosphonic acid group. researchgate.net Similarly, ¹³C ssNMR would allow for the resolution of the different carbon atoms in the benzyl (B1604629) and chlorophenyl groups, providing information on the molecular conformation and packing in the solid state. Two-dimensional correlation experiments, such as ¹H-³¹P HETCOR, could further elucidate the through-space proximities between protons and the phosphorus atom, offering a more complete picture of the three-dimensional structure. nih.gov

While specific solid-state NMR data for this compound is not widely available in published literature, studies on analogous compounds like p-vinylbenzylphosphonic acid have shown the power of these techniques. nih.gov For instance, in related compounds, ³¹P NMR chemical shifts are sensitive to the formation of different crystalline phases. nih.gov

Table 1: Expected Solid-State NMR Observables for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ³¹P | 15 - 30 | Electronic environment of the phosphorus atom, presence of different crystalline forms. |

| ¹³C | 120 - 140 (aromatic), 30-40 (aliphatic) | Number of chemically distinct carbon sites, molecular conformation. |

| ¹H | 0 - 10 | Proton environments, hydrogen bonding interactions. |

Note: The chemical shift ranges are estimates based on data for similar phosphonic acid compounds.

X-ray Diffraction Studies (Single Crystal and Powder) for Crystal Structure Determination of New Phases

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD are essential for the complete characterization of new phases of this compound.

Powder X-ray diffraction (PXRD) is used to identify crystalline phases, assess sample purity, and can also be used for structure determination if single crystals are not available. The PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, PXRD would be crucial for quality control and for studying phase transitions induced by temperature or pressure.

Although a specific crystal structure for this compound is not publicly documented, data for related compounds like 4-chlorobenzyl chloride and various phosphonic acids provide a basis for what to expect. beilstein-journals.orgmdpi.com

Table 2: Crystallographic Data for a Related Compound: 4-Chlorobenzyl Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.7278(3) |

| b (Å) | 14.7418(3) |

| c (Å) | 13.2364(3) |

| β (°) | 107.779(3) |

| Volume (ų) | 1993.3(8) |

| Data obtained for a related, but different, compound and is for illustrative purposes only. rsc.org |

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Mechanistic Studies and Complex Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and fragmentation patterns of this compound, which in turn provides confirmation of its chemical structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like phosphonic acids. In negative ion mode, this compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. Further fragmentation via collision-induced dissociation (CID) would likely involve the loss of small molecules, providing structural information. Studies on similar N-alkoxycarbonyl-1-aminoarylmethyl phosphonic monoesters under ESI-MS have shown characteristic fragmentation pathways, including the elimination of alcohols and carbon monoxide to generate phosphonate (B1237965) ions. researchgate.net

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can also be used, particularly for analyzing mixtures or complexes involving this compound.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M-H]⁻ | 204.98 |

| [M+Na-2H]⁻ | 226.96 |

| [2M-H]⁻ | 410.97 |

| Note: These are theoretical values based on the molecular formula C₇H₈ClO₃P. The exact m/z values may vary slightly in an experimental setting. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. mdpi.com

For this compound, the FT-IR and Raman spectra would be dominated by bands corresponding to the vibrations of the P-O-H, P=O, C-Cl, and aromatic C-H and C=C bonds. The positions and shapes of the O-H and P=O stretching bands would be particularly sensitive to the extent and nature of hydrogen bonding in the solid state.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 2500 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |